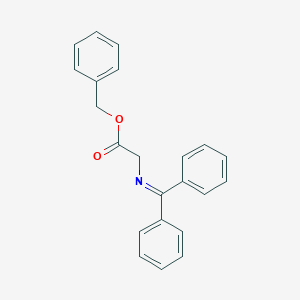

Diphenylmethylene-Glycine benzyl ester

Übersicht

Beschreibung

N-(Diphenylmethylen)Glycinbenzylester ist eine organische Verbindung mit der Summenformel C22H19NO2. Es ist ein synthetisches Zwischenprodukt, das in der pharmazeutischen Synthese und der organischen Chemie weit verbreitet ist. Die Verbindung ist bekannt für ihre kristalline Festform und ist löslich in organischen Lösungsmitteln wie Chloroform und Methanol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N-(Diphenylmethylen)Glycinbenzylester kann durch die Reaktion von Glycinbenzylester mit Diphenylmethanon synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um den Glycinbenzylester zu deprotonieren, gefolgt von der Zugabe von Diphenylmethanon. Die Reaktion wird in einem organischen Lösungsmittel wie Tetrahydrofuran oder Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(Diphenylmethylen)Glycinbenzylester folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt, um die gewünschte Qualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(Diphenylmethylen)Glycinbenzylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden oder Acylchloriden eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von substituierten Glycin-Derivaten

Wissenschaftliche Forschungsanwendungen

N-(Diphenylmethylen)Glycinbenzylester wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als synthetisches Zwischenprodukt bei der Herstellung komplexer organischer Moleküle.

Biologie: In der Untersuchung von enzymkatalysierten Reaktionen und Protein-Ligand-Wechselwirkungen.

Medizin: Als Vorläufer bei der Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen.

Industrie: In der Produktion von Farbstoffen, Agrochemikalien und anderen Industriechemikalien

Wirkmechanismus

Der Wirkmechanismus von N-(Diphenylmethylen)Glycinbenzylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Substrat für Enzyme fungieren, was zur Bildung von reaktiven Zwischenprodukten führt. Diese Zwischenprodukte können dann an verschiedenen biochemischen Stoffwechselwegen teilnehmen, wodurch zelluläre Prozesse und Stoffwechselfunktionen beeinflusst werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(diphenylmethylene) Glycine benzyl ester can be synthesized through the reaction of glycine benzyl ester with diphenylmethanone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the glycine benzyl ester, followed by the addition of diphenylmethanone. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of N-(diphenylmethylene) Glycine benzyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(diphenylmethylene) Glycine benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted glycine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Diphenylmethylene-glycine benzyl ester serves as a synthetic intermediate in the development of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Case Study: Synthesis of Glycosides and Glycopeptides

A notable application of this compound is in the synthesis of amino acid glycosides and glycopeptides. In a study, this compound was utilized to produce α-glycosides with yields reaching 56% under specific reaction conditions. This demonstrates its utility as a precursor in synthesizing complex carbohydrate structures essential for drug development .

Agrochemical Applications

The compound is also significant in agrochemical synthesis, particularly in developing herbicides and pesticides. Its ability to form derivatives that interact with biological systems makes it valuable for creating effective agricultural chemicals.

Research Insights

Research indicates that derivatives of this compound can enhance the efficacy of herbicides by improving their selectivity and reducing toxicity to non-target organisms .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for various synthetic pathways. Its reactive functional groups allow it to participate in several chemical reactions, including:

- Asymmetric Synthesis : The compound can be used to create chiral centers, which are crucial in synthesizing enantiomerically pure compounds.

- Benzylation Reactions : It has been successfully applied in asymmetric benzylation processes, showcasing its versatility as a reagent .

Wirkmechanismus

The mechanism of action of N-(diphenylmethylene) Glycine benzyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(Diphenylmethylen)Glycinmethylester

- N-(Diphenylmethylen)Glycintert-butylester

- N-(Diphenylmethylen)Glycinethylester

Einzigartigkeit

N-(Diphenylmethylen)Glycinbenzylester ist aufgrund seiner spezifischen strukturellen Merkmale und Reaktivität einzigartig. Im Vergleich zu seinen Methyl-, tert-Butyl- und Ethylester-Gegenstücken weist der Benzylester unterschiedliche Löslichkeits- und Stabilitätseigenschaften auf, was ihn für bestimmte synthetische Anwendungen geeignet macht .

Biologische Aktivität

Diphenylmethylene-Glycine benzyl ester (CAS No. 81477-91-0) is a synthetic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 329.39 g/mol. Its structure includes a diphenylmethylene group attached to a glycine benzyl ester moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H19NO2 |

| Molecular Weight | 329.39 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 4.28 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19 |

This compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against several pathogens, suggesting potential as an antibiotic or antiviral agent .

- Cytotoxicity : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

- Enzyme Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .

Case Studies and Experimental Data

- Antitumor Activity :

- Antimicrobial Efficacy :

- Mechanistic Studies :

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

benzyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIDRLZPBRDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472536 | |

| Record name | Diphenylmethylene-Glycine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81477-91-0 | |

| Record name | Diphenylmethylene-Glycine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.